molecular formula C17H21N5O6S B2417754 Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 685837-50-7

Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2417754
CAS RN: 685837-50-7
M. Wt: 423.44
InChI Key: LNHOWTKXPIFORY-UHFFFAOYSA-N
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Description

“Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” is a chemical compound. It belongs to the class of organic compounds known as oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Anticancer Applications: Novel derivatives synthesized from carbazole and related structures, including those incorporating 1,3,4-oxadiazole moieties, have shown significant antibacterial, antifungal, and anticancer activities. These compounds were evaluated against various bacterial strains and human cancer cell lines, such as the MCF7 breast cancer cell line, demonstrating their potential as therapeutic agents (Sharma et al., 2014); (Verma et al., 2022).
  • Hybrid Molecules with Biological Activities: Research on hybrid molecules containing penicillanic or cephalosporanic acid moieties, incorporating piperazine-1-carboxylate structures, highlighted their antimicrobial, anti-lipase, and anti-urease activities. This showcases the versatility of these compounds in addressing a range of biological targets (Başoğlu et al., 2013).

Chemical Synthesis and Characterization

  • Development of Anticancer Agents: The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents highlight the chemical versatility and potential therapeutic applications of these compounds. Some derivatives demonstrated strong anticancer activities relative to standard treatments, indicating their promise in cancer therapy (Rehman et al., 2018).
  • Antibacterial Studies: N-substituted derivatives of certain piperazine-based compounds have been synthesized and shown moderate to significant antibacterial activity. These studies underline the role of structural modifications in enhancing the biological efficacy of synthesized compounds (Khalid et al., 2016).

Future Directions

Oxadiazoles have established their potential for a wide range of applications and continue to be an area of active research . They have potential for structure-activity relationship (SAR) studies, activity potential, and promising targets for mode of action .

properties

IUPAC Name

ethyl 4-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O6S/c1-3-27-17(24)21-8-10-22(11-9-21)29(25,26)14-6-4-13(5-7-14)15(23)18-16-20-19-12(2)28-16/h4-7H,3,8-11H2,1-2H3,(H,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHOWTKXPIFORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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